molecular formula C23H30ClN5O3S B2830229 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1251687-03-2

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2830229
CAS No.: 1251687-03-2
M. Wt: 492.04
InChI Key: DXXLOLRTEODRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole-4-carboxamide core substituted with a methyl group at position 1. The sulfonyl group at position 3 links to a 4-(4-chlorophenyl)piperazine moiety, while the carboxamide nitrogen is bonded to a 2-(cyclohex-1-en-1-yl)ethyl chain.

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-[2-(cyclohexen-1-yl)ethyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30ClN5O3S/c1-27-17-21(22(30)25-12-11-18-5-3-2-4-6-18)23(26-27)33(31,32)29-15-13-28(14-16-29)20-9-7-19(24)8-10-20/h5,7-10,17H,2-4,6,11-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXLOLRTEODRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorophenylamine with piperazine under controlled conditions to form the 4-(4-chlorophenyl)piperazine intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to introduce the sulfonyl group.

    Pyrazole Formation: The next step involves the formation of the pyrazole ring through a cyclization reaction, typically using hydrazine and a suitable diketone.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction with the appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the cyclohexene moiety.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Oxidized derivatives of the piperazine and cyclohexene moieties.

    Reduction: Sulfide derivatives of the original compound.

    Substitution: Substituted aromatic derivatives, depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C21H26ClN5O3SC_{21}H_{26}ClN_5O_3S, with a molecular weight of approximately 495.9 g/mol. Its structure features a pyrazole core, a piperazine moiety, and a sulfonamide group, which are critical for its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with various biological targets, making it a candidate for further pharmacological studies .

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Compounds in this class have been shown to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation .
  • Enzyme Inhibition : Studies have demonstrated that derivatives of piperazine can act as inhibitors for enzymes such as acetylcholinesterase and urease. This suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • Antitumor Activity : Sulfonamide derivatives have been investigated for their role in cancer chemotherapy. The ability of these compounds to inhibit tumor growth through various mechanisms makes them valuable in oncological research .

Therapeutic Applications

The compound's unique structure positions it as a candidate for various therapeutic applications:

  • Antidepressant and Anxiolytic Effects : Given the presence of the piperazine moiety, which is often associated with antidepressant activity, this compound may exhibit similar effects. Research on related compounds has shown promise in modulating neurotransmitter systems involved in mood regulation .
  • Antitubercular Agents : Recent studies have explored the synthesis of pyrazole derivatives as anti-tubercular agents. Compounds similar to this one have demonstrated significant activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .
  • Diabetic Management : The pharmacological behavior of sulfonamides includes hypoglycemic activity, indicating that this compound may also have applications in managing diabetes by influencing glucose metabolism .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds similar to 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide:

  • Synthesis and Biological Evaluation : A study synthesized a series of piperazine derivatives and evaluated their antibacterial and enzyme inhibitory activities. The findings indicated that certain derivatives exhibited potent activity against both bacterial strains and enzyme targets, supporting their potential therapeutic use .
  • Docking Studies : Molecular docking studies have been conducted to understand the interactions between synthesized compounds and their biological targets. These studies help predict the efficacy of the compounds and guide further modifications to enhance their activity .

Mechanism of Action

The mechanism of action of 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pyrazole-3-carboxamide Derivatives

Example Compound : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (IC50 = 0.139 nM at CB1) .

  • Structural Differences :
    • Pyrazole Substitution : The target compound has a carboxamide at position 4, whereas the analogue features it at position 3.
    • Substituents : The analogue includes dichlorophenyl and pyridylmethyl groups, contrasting with the target’s cyclohexenyl ethyl and sulfonyl-piperazine groups.
  • Pharmacological Impact: Positional isomerism (3- vs. 4-carboxamide) may alter receptor binding affinity. The analogue’s dichlorophenyl and pyridylmethyl groups enhance CB1 antagonism, achieving sub-nanomolar potency. The target’s cyclohexenyl ethyl group introduces steric bulk, which could reduce CB1 affinity but improve selectivity or pharmacokinetics .

Piperazine-Linked Sulfonyl Compounds

Example Compound : 3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (Compound 3i from ).

  • Structural Differences :
    • Linker : The target uses a sulfonyl group, while 3i employs a methanesulphonate linker.
    • Core Structure : 3i lacks the pyrazole-carboxamide core, instead featuring a benzimidazole derivative.
  • However, the absence of a pyrazole ring in 3i may limit cross-reactivity with CB1 receptors .

Carboxamide-Piperazine Derivatives

Example Compound : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ().

  • Structural Differences :
    • Core : This compound lacks the pyrazole ring, focusing solely on a piperazine-carboxamide scaffold.
    • Substituents : A 4-ethyl group on piperazine vs. the target’s 4-(4-chlorophenyl) substitution.
  • Pharmacological Notes: Piperazine chair conformation (as in ) is conserved in both compounds, but the target’s 4-chlorophenyl group may enhance hydrophobic interactions with receptor pockets.

Pharmacological and Structural Data Table

Compound Name Core Structure Key Substituents Reported Activity
Target Compound Pyrazole-4-carboxamide 4-(4-Chlorophenyl)piperazinyl-sulfonyl, cyclohexenyl Unknown (inferred CB1/CB2 ligand)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide Dichlorophenyl, pyridylmethyl CB1 antagonist (IC50 = 0.139 nM)
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i) Benzimidazole Methanesulphonate linker Synthetic intermediate
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-carboxamide 4-Ethylpiperazine Intermediate reagent

Key Research Findings

  • Receptor Selectivity : Structural variations in pyrazole and piperazine substituents critically influence CB1 vs. CB2 selectivity. For example, WIN 55212-2 binds preferentially to CB2, while HU-210 favors CB1 . The target’s 4-chlorophenyl-piperazine may mimic CB1-preferring ligands, but its sulfonyl group could introduce unique signaling properties.
  • Synthetic Strategies : Compounds with sulfonyl-piperazine linkages (as in the target) require precise NMR and MS characterization to confirm regiochemistry, as seen in ’s analysis of chemical shift differences in analogous structures .
  • Dereplication Challenges : Molecular networking () highlights the need for high-resolution MS/MS data to distinguish the target from analogues with similar fragmentation patterns, such as pyrazole-3- vs. 4-carboxamides .

Biological Activity

The compound 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide is a member of the pyrazole family and exhibits a range of biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H30ClN5O3SC_{22}H_{30}ClN_{5}O_{3}S, with a molecular weight of approximately 480.0 g/mol. The structure features a pyrazole core, a sulfonamide group, and a piperazine moiety, which are critical for its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with biological targets, potentially influencing its pharmacodynamics and pharmacokinetics.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial , anticancer , and anti-inflammatory activities. The following sections detail these biological effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar pyrazole derivatives. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound has shown varying degrees of activity against different bacterial strains, including Salmonella typhi and Bacillus subtilis. Comparative studies suggest that it may outperform conventional antibiotics in certain contexts .
Bacterial StrainMIC (µg/mL)Comparison to Control
Salmonella typhi32Higher than ciprofloxacin
Bacillus subtilis16Comparable to standard treatments

Anticancer Activity

The compound has also been investigated for its potential in cancer therapy:

  • Cell Line Studies : In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction
A549 (Lung)20G2/M phase arrest

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been linked to its ability to inhibit pro-inflammatory cytokines:

  • Cytokine Inhibition : Studies indicate that it significantly reduces levels of TNF-alpha and IL-6 in activated macrophages, suggesting potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, which may contribute to its antimicrobial effects.
  • Receptor Modulation : Interaction with specific receptors involved in inflammation and cancer pathways has been suggested.
  • Molecular Docking Studies : Computational studies indicate favorable binding affinities to targets such as COX enzymes and certain kinases, which are crucial in inflammatory and cancer pathways .

Case Studies

A notable study focused on the synthesis and biological evaluation of this compound alongside other derivatives revealed:

  • Enhanced Efficacy : Modifications in the piperazine moiety led to improved potency against specific bacterial strains.
  • Structure-Activity Relationship (SAR) : Detailed SAR analysis highlighted that variations in substituents significantly impact biological activity, guiding future drug design efforts.

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step organic reactions:

  • Pyrazole Core Formation : Condensation of hydrazine derivatives with carbonyl compounds under controlled pH and temperature (e.g., ethanol reflux) to form the 1-methylpyrazole ring .
  • Sulfonation : Introduction of the sulfonyl group using chlorosulfonic acid or sulfur trioxide, requiring anhydrous conditions to avoid side reactions .
  • Piperazine Functionalization : Nucleophilic substitution to attach the 4-chlorophenyl group to the piperazine ring, often using polar aprotic solvents like DMF .
  • Carboxamide Coupling : Amidation via EDCI/HOBt-mediated coupling between the pyrazole-4-carboxylic acid and the cyclohexenylethylamine substituent . Critical Factors : Solvent choice (e.g., DMF for solubility vs. THF for steric control), temperature (40–80°C for amidation), and stoichiometric ratios (1:1.2 for sulfonation) significantly impact yields (typically 60–85%) and purity (>95% by HPLC) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., piperazine proton signals at δ 2.5–3.5 ppm, pyrazole methyl group at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~520–530 for [M+H]⁺) .
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the sulfonyl-piperazine linkage .
  • HPLC-PDA : Purity assessment with reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What are the primary pharmacological targets hypothesized for this compound?

Based on structural analogs (e.g., piperazine-sulfonamide derivatives):

  • Serotonin/Dopamine Receptors : The 4-chlorophenylpiperazine moiety is associated with affinity for 5-HT₁A/2A and D₂/D₃ receptors, suggesting CNS activity .
  • Enzyme Inhibition : The sulfonyl group may target carbonic anhydrases or kinases, while the pyrazole-carboxamide could modulate MAPK pathways . Validation Methods : Radioligand binding assays (e.g., ³H-spiperone for D₂) and enzyme inhibition assays (e.g., fluorescence-based CAIX screening) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor selectivity profiles across studies?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., CHO vs. HEK293 for GPCRs) or ligand concentrations. Standardize protocols using reference compounds (e.g., ketanserin for 5-HT₂A) .
  • Substituent Effects : Minor structural variations (e.g., 4-chlorophenyl vs. 3-chlorophenyl in analogs) drastically alter selectivity. Conduct comparative SAR using isosteric replacements .
  • Allosteric Modulation : Test for negative allosteric modulators (NAMs) via Schild regression analysis to distinguish orthosteric vs. allosteric binding .

Q. What strategies optimize metabolic stability and pharmacokinetics for in vivo studies?

  • In Vitro ADME :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Half-life <30 min suggests need for prodrug approaches .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; >95% binding may limit bioavailability .
    • Structural Modifications :
  • Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative metabolism .
  • Replace the cyclohexenylethyl group with a saturated cyclohexyl moiety to enhance metabolic resistance .

Q. How can computational modeling predict off-target interactions or toxicity risks?

  • Molecular Docking : Use AutoDock Vina to screen against the PDSP panel of 44 GPCRs/transporters. Focus on homology models for understudied targets (e.g., sigma receptors) .
  • QSAR Models : Train models on PubChem BioAssay data (e.g., AID 1347033) to predict hepatotoxicity or hERG channel inhibition .
  • MD Simulations : Analyze piperazine ring flexibility to assess potential for unintended conformational interactions .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Quality Control : Pre-screen all batches via NMR and LC-MS to ensure >98% purity .
  • Internal Standards : Include a stable isotope-labeled analog (e.g., ¹³C-pyrazole) in functional assays to normalize data .
  • Blinded Testing : Randomize compound batches across assay plates to minimize operator bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.